molecular formula C10H11ClFN B13942321 2-(4-Chlorophenyl)-3-fluorocyclobutanamine

2-(4-Chlorophenyl)-3-fluorocyclobutanamine

Cat. No.: B13942321
M. Wt: 199.65 g/mol
InChI Key: JTVGJHJSHXAXSS-UHFFFAOYSA-N
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Description

2-(4-Chlorophenyl)-3-fluorocyclobutanamine is an organic compound that features a cyclobutane ring substituted with a 4-chlorophenyl group and a fluorine atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Chlorophenyl)-3-fluorocyclobutanamine typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 4-chlorophenylacetonitrile with a fluorinated cyclobutane derivative in the presence of a strong base, such as sodium hydride, under anhydrous conditions. The reaction is carried out in an inert atmosphere to prevent unwanted side reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

2-(4-Chlorophenyl)-3-fluorocyclobutanamine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride to yield amine derivatives.

    Substitution: Nucleophilic substitution reactions can occur at the fluorine or chlorine positions, leading to the formation of different substituted derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride or other strong bases in aprotic solvents.

Major Products

The major products formed from these reactions include various substituted cyclobutanamines, ketones, and carboxylic acids, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

2-(4-Chlorophenyl)-3-fluorocyclobutanamine has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biological targets.

    Medicine: Explored for its potential therapeutic properties, including its effects on neurological pathways.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(4-Chlorophenyl)-3-fluorocyclobutanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets and modulate their activity, leading to various biological effects. The exact pathways and targets involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    2-(4-Chlorophenyl)-3-fluorocyclopentanamine: Similar structure but with a cyclopentane ring.

    2-(4-Chlorophenyl)-3-fluorocyclohexanamine: Similar structure but with a cyclohexane ring.

    2-(4-Chlorophenyl)-3-fluorocyclopropanamine: Similar structure but with a cyclopropane ring.

Uniqueness

2-(4-Chlorophenyl)-3-fluorocyclobutanamine is unique due to its specific ring size and substitution pattern, which confer distinct chemical and biological properties. Its smaller ring size compared to cyclopentane and cyclohexane derivatives may result in different steric and electronic effects, influencing its reactivity and interactions with molecular targets.

Properties

Molecular Formula

C10H11ClFN

Molecular Weight

199.65 g/mol

IUPAC Name

2-(4-chlorophenyl)-3-fluorocyclobutan-1-amine

InChI

InChI=1S/C10H11ClFN/c11-7-3-1-6(2-4-7)10-8(12)5-9(10)13/h1-4,8-10H,5,13H2

InChI Key

JTVGJHJSHXAXSS-UHFFFAOYSA-N

Canonical SMILES

C1C(C(C1F)C2=CC=C(C=C2)Cl)N

Origin of Product

United States

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